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Cat. No.: B1148188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(E)-Methyl 3-(4-cyanophenyl)acrylate, a member of the cinnamate ester family, is a molecule

of significant interest in medicinal chemistry and materials science. Its structure, featuring an

electron-deficient π-system due to the para-cyano substituent, makes it a valuable building

block in organic synthesis. This guide provides a comprehensive overview of its chemical

properties, synthesis, and potential biological relevance, serving as a resource for researchers

engaged in drug discovery and development.

IUPAC Name and Chemical Identity
The unequivocally established IUPAC name for this compound is methyl (E)-3-(4-

cyanophenyl)prop-2-enoate[1].

Physicochemical and Spectroscopic Data
A thorough characterization of (E)-Methyl 3-(4-cyanophenyl)acrylate is paramount for its

application in research. The following tables summarize its key physical and spectroscopic

properties.
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Property Value Reference

Molecular Formula C₁₁H₉NO₂ [1]

Molecular Weight 187.19 g/mol [1]

CAS Number 67472-79-1

Appearance White to off-white solid

Melting Point 98-103 °C

Purity ≥95% [1]

Table 1: Physicochemical Properties

Technique Observed Data Interpretation

¹H NMR (CDCl₃, 400 MHz)

Predicted: δ 7.70 (d, J=8.0 Hz,

2H), 7.65 (d, J=16.0 Hz, 1H),

7.55 (d, J=8.0 Hz, 2H), 6.45 (d,

J=16.0 Hz, 1H), 3.80 (s, 3H)

Aromatic protons ortho and

meta to the acrylate moiety,

trans-vinylic protons, and

methyl ester protons.

¹³C NMR (CDCl₃, 100 MHz)

Predicted: δ 166.5 (C=O),

142.0 (CH=), 138.0 (C), 132.5

(CH), 128.5 (CH), 120.0

(=CH), 118.0 (C≡N), 112.0 (C),

52.0 (CH₃)

Carbonyl, vinylic, aromatic,

cyano, and methyl carbons.

IR (KBr, cm⁻¹)

Predicted: ~2230 (C≡N),

~1720 (C=O, ester), ~1640

(C=C), ~980 (trans C-H bend)

Characteristic stretching and

bending vibrations of the

functional groups.

Mass Spectrometry (EI)

M⁺ at m/z 187. Key fragments

at m/z 156 ([M-OCH₃]⁺), 128

([M-COOCH₃]⁺)

Molecular ion peak and

characteristic fragmentation

pattern.[2]

Table 2: Spectroscopic Data

Synthesis of (E)-Methyl 3-(4-cyanophenyl)acrylate
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The primary and most efficient method for the synthesis of (E)-Methyl 3-(4-
cyanophenyl)acrylate is the Palladium-catalyzed Heck cross-coupling reaction.

Detailed Experimental Protocol: Heck Reaction
This protocol outlines the synthesis from 4-bromobenzonitrile and methyl acrylate.

Materials:

4-bromobenzonitrile

Methyl acrylate

Palladium(II) acetate (Pd(OAc)₂)

Tri(o-tolyl)phosphine (P(o-tol)₃)

Triethylamine (Et₃N)

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser,

and nitrogen inlet, add 4-bromobenzonitrile (1.0 eq), Palladium(II) acetate (0.02 eq), and

Tri(o-tolyl)phosphine (0.04 eq).

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

Add anhydrous DMF via syringe, followed by triethylamine (2.0 eq) and methyl acrylate (1.5

eq).

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl

acetate.

Filter the mixture through a pad of celite to remove the palladium catalyst.
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Wash the organic layer with water (3 x 50 mL) and brine (1 x 50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a hexane:ethyl

acetate gradient to afford (E)-Methyl 3-(4-cyanophenyl)acrylate as a white solid.

Reactants & Catalyst

Reaction & Workup
Final Product

4-Bromobenzonitrile

Heck Coupling
(100 °C, 12-24h)

Methyl Acrylate
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Aqueous Workup
(EtOAc/H2O) Column Chromatography (E)-Methyl 3-(4-cyanophenyl)acrylate

Click to download full resolution via product page

Figure 1: Synthesis workflow for (E)-Methyl 3-(4-cyanophenyl)acrylate via Heck reaction.

Potential Applications in Drug Development
While direct biological studies on (E)-Methyl 3-(4-cyanophenyl)acrylate are limited, the

broader class of α,β-unsaturated carbonyl compounds, to which it belongs, is known for a
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range of biological activities.

Cytotoxic and Anticancer Potential
Numerous studies have demonstrated the cytotoxic effects of α,β-unsaturated carbonyl

compounds. This activity is largely attributed to their ability to act as Michael acceptors. The

electrophilic β-carbon can react with nucleophilic residues in biological macromolecules, such

as cysteine thiols in proteins, leading to cellular dysfunction and apoptosis.[3][4][5][6][7] The

presence of the cyano group, an electron-withdrawing group, is expected to enhance the

electrophilicity of the β-carbon, potentially increasing its cytotoxic potency. Related

cyanophenylpropenoates have been investigated for their anticancer activities, suggesting this

compound as a candidate for further screening.

Antimicrobial Activity
Cinnamic acid and its derivatives have a long history of investigation for their antimicrobial

properties. The mechanism is often linked to the disruption of cell membranes and inhibition of

essential enzymes. The α,β-unsaturated carbonyl moiety is a key pharmacophore for this

activity. Therefore, (E)-Methyl 3-(4-cyanophenyl)acrylate warrants investigation against a

panel of bacterial and fungal pathogens.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2734294/
https://pubs.acs.org/doi/abs/10.1021/tx8002438
https://pubmed.ncbi.nlm.nih.gov/19053326/
https://www.researchgate.net/publication/8507603_Trends_in_structure-toxicity_relationships_for_carbonyl-containing_ab-unsaturated_compounds
https://academic.oup.com/mutage/article-abstract/18/5/465/1115757
https://www.benchchem.com/product/b1148188?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(E)-Methyl 3-(4-cyanophenyl)acrylate Biological Nucleophile
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Figure 2: Proposed mechanism of bioactivity via Michael addition.

Conclusion
(E)-Methyl 3-(4-cyanophenyl)acrylate is a readily synthesizable compound with a chemical

structure suggestive of significant biological potential. Its α,β-unsaturated carbonyl system,

activated by a terminal cyano group, makes it a prime candidate for investigation as a cytotoxic,

anticancer, and antimicrobial agent. This guide provides the foundational chemical and

synthetic information necessary for researchers to explore the therapeutic and broader

scientific applications of this promising molecule. Further studies are warranted to elucidate its

specific biological targets and mechanisms of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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